Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate
Description
Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate is a synthetic benzoate ester characterized by a phenyl group esterified to a salicylate backbone, which is further substituted with a 3-methoxybenzoyloxy moiety at the 2-position. While its exact applications remain understudied, its structural analogs are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and tunable reactivity .
Properties
Molecular Formula |
C21H16O5 |
|---|---|
Molecular Weight |
348.3g/mol |
IUPAC Name |
phenyl 2-(3-methoxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C21H16O5/c1-24-17-11-7-8-15(14-17)20(22)26-19-13-6-5-12-18(19)21(23)25-16-9-3-2-4-10-16/h2-14H,1H3 |
InChI Key |
MZXLSEBFYXRLLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Key Observations :
- Hydrolytic Stability : Phenyl benzoate (93-99-2) exhibits greater resistance to hydrolysis compared to aliphatic esters like methyl benzoate due to aromatic stabilization . This compound, with its bulky 3-methoxybenzoyloxy group, likely demonstrates even slower hydrolysis kinetics due to steric protection of the ester bonds.
- Synthetic Complexity : Unlike simpler benzoates (e.g., methyl or phenyl benzoate), the synthesis of this compound requires multi-step functionalization. A parallel is seen in Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate, which involves allyl ether formation (89% yield) under controlled conditions .
Reactivity and Functional Group Interactions
- Electrophilic Susceptibility: The electron-rich 3-methoxy group in this compound may increase susceptibility to electrophilic aromatic substitution, contrasting with unsubstituted phenyl benzoate. Similar reactivity is observed in Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate, where the imidazole group facilitates nucleophilic catalysis during hydrolysis .
- Enzymatic Hydrolysis : While methyl and phenyl benzoates are typically resistant to enzymatic cleavage, compounds with ortho-substituted groups (e.g., 2-hydroxy-3-(methoxycarbonyl)benzoic acid) undergo hydrolysis via intramolecular catalysis, as proposed in Scheme 7 of . The dual ester groups in this compound may enable similar mechanistic pathways.
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